

# Physical and chemical properties of Isopropyl acetoacetate

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## Compound of Interest

Compound Name: Isopropyl acetoacetate

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## An In-depth Technical Guide to the Physical and Chemical Properties of Isopropyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

**Isopropyl acetoacetate** (IPAA) is a versatile organic compound widely utilized as a key intermediate in the synthesis of a diverse range of products, including pharmaceuticals, agrochemicals, flavors, and fragrances.[1][2] Its unique chemical structure, characterized by ester and ketone functional groups, imparts a reactivity that is highly valued in organic chemistry. This guide provides a comprehensive overview of the physical and chemical properties of **isopropyl acetoacetate**, detailed experimental protocols for its synthesis, and visualizations of its chemical behavior to support research and development activities.

## Physical Properties

**Isopropyl acetoacetate** is a colorless to pale yellow liquid with a characteristic fruity odor.[3][4] It is soluble in many organic solvents, including ethanol, ether, chloroform, and toluene, but is only slightly miscible with water.[2][4][5] This solubility profile makes it a versatile reagent in a variety of reaction conditions.

## Quantitative Physical Data

The key physical properties of **isopropyl acetoacetate** are summarized in the table below for easy reference and comparison.

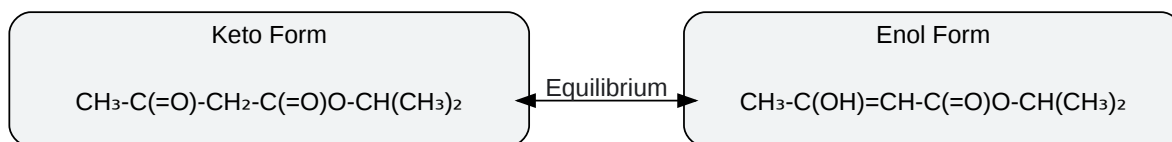
Property	Value
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O <sub>3</sub>
Molecular Weight	144.17 g/mol [6]
CAS Number	542-08-5[2]
Appearance	Colorless liquid[2]
Odor	Fruity[3]
Melting Point	-27 °C[1]
Boiling Point	185.8 °C at 760 mmHg[1], 95 °C at 52 hPa[5]
Density	0.989 g/mL at 20 °C[5]
Refractive Index (n <sup>20</sup> /D)	1.413 - 1.418[1][5]
Flash Point	68.9 °C to 73 °C[1][5]
Vapor Pressure	0.0 ± 2.0 mmHg at 25 °C (Predicted)[1]
Water Solubility	Slightly miscible[5]
pKa	11.67 ± 0.46 (Predicted)[2]

## Chemical Properties and Reactivity

The chemical behavior of **isopropyl acetoacetate** is dominated by the presence of the β-ketoester functionality. This arrangement allows for a rich and varied reactivity, making it a valuable building block in organic synthesis.

## Keto-Enol Tautomerism

A key characteristic of **isopropyl acetoacetate** is its existence as a mixture of keto and enol tautomers in equilibrium. The presence of the enol form is significant as it influences the compound's reactivity, particularly in reactions involving the α-carbon.



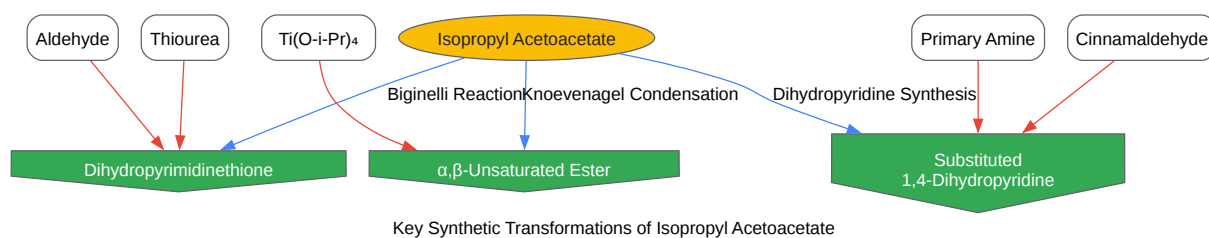
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Caption: Keto-Enol Tautomerism of **Isopropyl Acetoacetate**.

## Synthetic Applications

**Isopropyl acetoacetate** serves as a precursor in several important multi-component reactions for the synthesis of heterocyclic compounds, which are common scaffolds in drug molecules.[7]

- **Biginelli Reaction:** It reacts with an aldehyde (like benzaldehyde) and urea or thiourea to form dihydropyrimidinones, a class of compounds with a wide range of pharmacological activities.
- **Knoevenagel Condensation:** It can undergo condensation with aldehydes and ketones, catalyzed by a weak base, to form  $\alpha,\beta$ -unsaturated ketoesters.
- **Hantzsch Dihydropyridine Synthesis:** While the classical Hantzsch synthesis uses ethyl acetoacetate, **isopropyl acetoacetate** can be used analogously to produce 1,4-dihydropyridines, which are known for their cardiovascular effects (e.g., as calcium channel blockers).



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Caption: Synthetic pathways involving **isopropyl acetoacetate**.

## Experimental Protocols: Synthesis Methods

Several methods are employed for the industrial synthesis of **isopropyl acetoacetate**. The choice of method often depends on factors such as raw material cost, desired purity, and reaction yield.

### Method 1: Synthesis via Ester Exchange

This traditional method involves the transesterification of ethyl acetoacetate or methyl acetoacetate with isopropanol.<sup>[4]</sup>

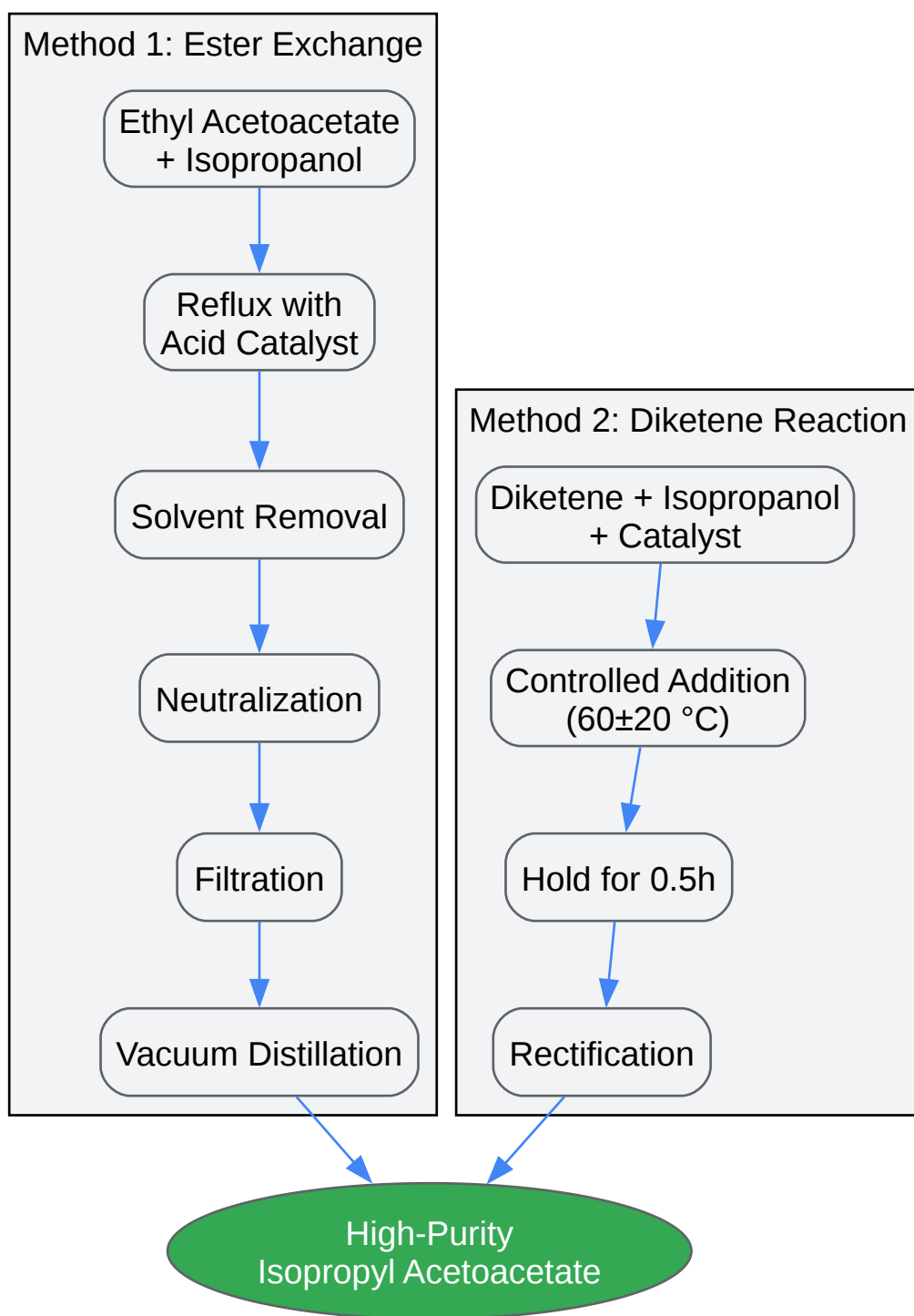
- Reactants: Ethyl acetoacetate, isopropanol, and an acid catalyst (e.g., concentrated sulfuric acid).<sup>[8]</sup>
- Procedure:
  - A solution of ethyl acetoacetate (250 g) and concentrated sulfuric acid (10 mL) in isopropanol (1500 mL) is prepared in a suitable reaction vessel.<sup>[8]</sup>
  - The mixture is heated to reflux and maintained at this temperature for approximately 3 hours.<sup>[8]</sup>

- After the reaction is complete, the excess solvent (isopropanol) and the ethanol byproduct are removed by distillation.[8]
- The remaining residue is neutralized with a base, such as barium carbonate, to quench the acid catalyst.[8]
- The neutralized mixture is filtered to remove the salt.
- The final product, **isopropyl acetoacetate**, is purified by vacuum distillation.[8]
- Yield: This method typically results in yields around 87%.[4]

## Method 2: Synthesis from Diketene and Isopropanol

A more modern and efficient approach involves the direct reaction of diketene with isopropanol.[9]

- Reactants: Diketene, isopropanol, and a catalyst (e.g., triethylamine or a custom graphene-based catalyst).[4][9]
- Procedure:
  - Charge a reaction flask equipped with a stirrer, thermometer, and addition funnel with isopropanol (e.g., 160 g) and the catalyst (e.g., 0.104 g).[9]
  - Begin stirring and slowly add diketene (e.g., 208 g) dropwise into the reactor.[9]
  - Maintain the reaction temperature between  $60 \pm 20$  °C during the addition.[9]
  - After the complete addition of diketene, continue to stir the mixture and maintain the temperature for an additional 30 minutes to ensure the reaction goes to completion.[9]
  - The resulting crude **isopropyl acetoacetate** is then purified by rectification (distillation) to obtain the final high-purity product.[9]
- Yield: This method can achieve high yields, often exceeding 93-95%, with product purity greater than 98%.[4][9]



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Caption: Comparative workflow for the synthesis of **isopropyl acetoacetate**.

## Applications in Drug Development and Research

**Isopropyl acetoacetate** is a crucial starting material and intermediate in the pharmaceutical industry.[7]

- **Active Pharmaceutical Ingredients (APIs):** It is a key intermediate for cardiovascular drugs like nimodipine and other dihydropyridine calcium channel blockers.[4]
- **Agrochemicals:** It is a basic raw material for the synthesis of organophosphorus insecticides, such as fenitrothion.[4]
- **Versatile Reagent:** Its ability to undergo various chemical transformations makes it a valuable reagent for creating complex molecular architectures in drug discovery and process development.[2][7]

## Safety and Handling

**Isopropyl acetoacetate** is considered a combustible liquid and can cause skin and serious eye irritation.[2]

- **Handling:** Work in a well-ventilated area and use non-sparking tools.[3][10] Avoid contact with skin and eyes by wearing suitable personal protective equipment (PPE), including gloves and safety glasses.[10][11]
- **Storage:** Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.[2][12] Keep containers tightly closed.
- **Hazards:**
  - Hazard Codes: Xi (Irritant)[5]
  - Risk Statements: R38 (Irritating to skin)[2]
  - Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H227 (Combustible liquid)[5]

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